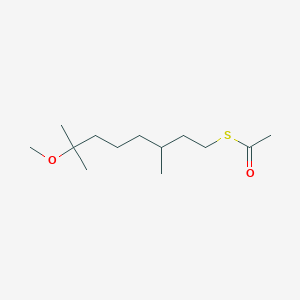
S-(7-Methoxy-3,7-dimethyloctyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(7-Methoxy-3,7-dimethyloctyl) ethanethioate: is an organic compound with a unique structure that includes a methoxy group and a dimethyloctyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(7-Methoxy-3,7-dimethyloctyl) ethanethioate typically involves the reaction of 7-methoxy-3,7-dimethyloctanol with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: S-(7-Methoxy-3,7-dimethyloctyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thioate group into a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: S-(7-Methoxy-3,7-dimethyloctyl) ethanethioate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in designing molecules with specific pharmacological properties. Its ability to undergo various chemical reactions makes it a versatile candidate for medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which S-(7-Methoxy-3,7-dimethyloctyl) ethanethioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy and dimethyloctyl groups play a crucial role in binding to these targets, influencing their activity and function. The compound may also participate in signaling pathways, modulating cellular responses and biochemical processes.
Comparison with Similar Compounds
- 7-Methoxy-3,7-dimethyloctanal
- 3,7-Dimethyl-7-methoxy-1-octanal
- Hydroxycitronellal methyl ether
Uniqueness: S-(7-Methoxy-3,7-dimethyloctyl) ethanethioate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
113869-67-3 |
|---|---|
Molecular Formula |
C13H26O2S |
Molecular Weight |
246.41 g/mol |
IUPAC Name |
S-(7-methoxy-3,7-dimethyloctyl) ethanethioate |
InChI |
InChI=1S/C13H26O2S/c1-11(8-10-16-12(2)14)7-6-9-13(3,4)15-5/h11H,6-10H2,1-5H3 |
InChI Key |
VZIIWJZHHTUFLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)OC)CCSC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















